molecular formula C12H21N3O2 B13444247 (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B13444247
M. Wt: 239.31 g/mol
InChI Key: CDOROXOIGAQALZ-UHFFFAOYSA-N
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Description

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is a chemical compound that features a piperidine ring substituted with a methanol group and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with an oxadiazole precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets. The oxadiazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3-Isopropyl-1,2,4-oxadiazol-5-yl)methanol
  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
  • 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Uniqueness

Compared to similar compounds, (1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-yl)methanol is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both the piperidine and oxadiazole rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]methanol

InChI

InChI=1S/C12H21N3O2/c1-9(2)12-13-11(17-14-12)7-15-5-3-4-10(6-15)8-16/h9-10,16H,3-8H2,1-2H3

InChI Key

CDOROXOIGAQALZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCCC(C2)CO

Origin of Product

United States

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